molecular formula C19H24N4O B12238382 4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12238382
M. Wt: 324.4 g/mol
InChI Key: NWIZCUHCQQTEMK-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the large-scale production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine stands out due to its unique combination of a cyclobutyl group and a methoxyphenyl-piperazine moiety. This structural uniqueness contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

4-cyclobutyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C19H24N4O/c1-24-18-8-3-2-7-17(18)22-9-11-23(12-10-22)19-13-16(20-14-21-19)15-5-4-6-15/h2-3,7-8,13-15H,4-6,9-12H2,1H3

InChI Key

NWIZCUHCQQTEMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4

Origin of Product

United States

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